7'-chloro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
“7’-chloro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7’-chloro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinazolinone moiety: This step may involve the reaction of the piperidine derivative with a quinazolinone precursor under specific conditions.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7’-chloro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spiro compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7’-chloro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chlorine and methyl groups.
7’-chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the methyl group.
1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chlorine group.
Uniqueness
The presence of both chlorine and methyl groups in “7’-chloro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C13H16ClN3O |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
7-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16ClN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
InChI Key |
XMSXENOJBZUJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCNCC3 |
Origin of Product |
United States |
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